molecular formula C15H21N3O3S2 B319494 N-acetyl-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea

N-acetyl-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea

Katalognummer: B319494
Molekulargewicht: 355.5 g/mol
InChI-Schlüssel: VBZLLVWILIDKLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-acetyl-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea is a chemical compound with the molecular formula C14H20N2O3S It is known for its unique structural features, which include a piperidine ring, a sulfonyl group, and a carbamothioyl moiety

Eigenschaften

Molekularformel

C15H21N3O3S2

Molekulargewicht

355.5 g/mol

IUPAC-Name

N-[[4-(4-methylpiperidin-1-yl)sulfonylphenyl]carbamothioyl]acetamide

InChI

InChI=1S/C15H21N3O3S2/c1-11-7-9-18(10-8-11)23(20,21)14-5-3-13(4-6-14)17-15(22)16-12(2)19/h3-6,11H,7-10H2,1-2H3,(H2,16,17,19,22)

InChI-Schlüssel

VBZLLVWILIDKLO-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C

Kanonische SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-acetyl-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea typically involves multiple steps. One common method includes the reaction of 4-methylpiperidine with a sulfonyl chloride derivative to form the sulfonyl intermediate. This intermediate is then reacted with a phenyl isocyanate derivative to introduce the carbamothioyl group, followed by acetylation to yield the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated monitoring are employed to maintain consistent quality and output.

Analyse Chemischer Reaktionen

Types of Reactions

N-acetyl-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

N-acetyl-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Wirkmechanismus

The mechanism of action of N-acetyl-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The sulfonyl and carbamothioyl groups play crucial roles in its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-({4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide
  • N-({4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}carbamothioyl)ethanamide

Uniqueness

N-acetyl-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features enable it to participate in a variety of reactions and interact with diverse molecular targets, making it a valuable compound in research and industrial applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.